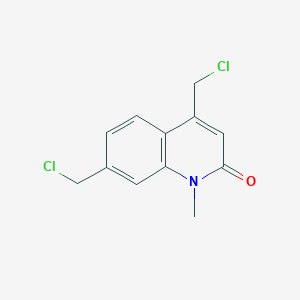

4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone

Overview

Description

4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone is a synthetic organic compound that is widely used in scientific research. It belongs to the quinolinone family and is commonly referred to as BCMQ. This compound has several unique properties that make it useful for a variety of applications, including its ability to act as a potent DNA cross-linker and its ability to inhibit the activity of certain enzymes. In

Mechanism of Action

BCMQ acts as a potent DNA cross-linker by forming covalent bonds between adjacent guanine bases on the same or opposite strands of DNA. This cross-linking prevents the DNA from being replicated or transcribed, leading to cell death. BCMQ also inhibits the activity of certain enzymes, including topoisomerases and DNA polymerases, which are essential for DNA replication and repair.

Biochemical and Physiological Effects:

BCMQ has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage, inhibiting cell proliferation, and inducing apoptosis. It has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCMQ in lab experiments is its ability to induce DNA damage and inhibit enzyme activity. This makes it a useful tool for studying the mechanisms of DNA damage and repair, as well as the effects of enzyme inhibition on cellular processes. However, one limitation of using BCMQ is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BCMQ, including investigating its potential as a therapeutic agent for cancer treatment, exploring its effects on different types of cancer cells, and developing new synthesis methods to improve its purity and yield. Additionally, further studies are needed to better understand the mechanisms of BCMQ's action and its potential side effects.

Synthesis Methods

BCMQ is synthesized from 2-methylquinolin-4(1H)-one by reacting it with formaldehyde and hydrochloric acid. This reaction produces a mixture of products, which are then separated and purified using chromatography. The final product is a white crystalline solid with a melting point of 176-178°C.

Scientific Research Applications

BCMQ has several applications in scientific research, including its use as a DNA cross-linker and its ability to inhibit the activity of certain enzymes. It has been used in studies to investigate the mechanisms of DNA damage and repair, as well as the effects of DNA damage on cellular processes. It has also been used to study the role of enzymes in various biochemical pathways.

properties

IUPAC Name |

4,7-bis(chloromethyl)-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-15-11-4-8(6-13)2-3-10(11)9(7-14)5-12(15)16/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUXYAHJOUSQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CCl)C(=CC1=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237322 | |

| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |

CAS RN |

887584-92-1 | |

| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

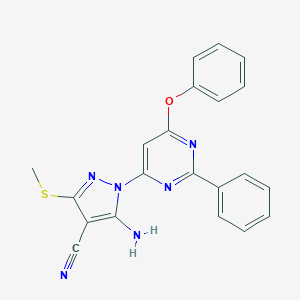

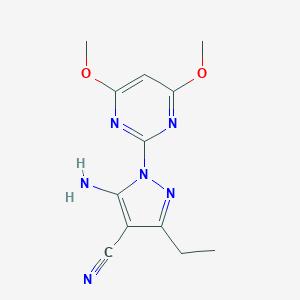

![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287735.png)

![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)

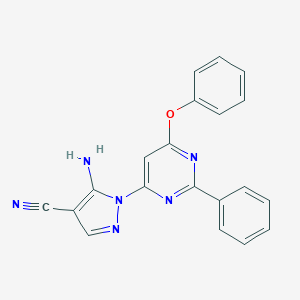

![5-amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287741.png)

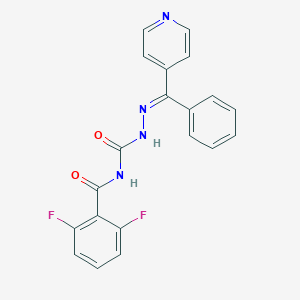

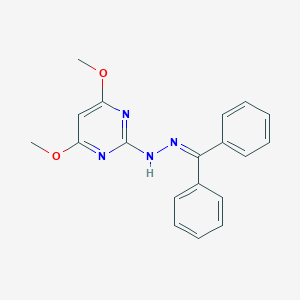

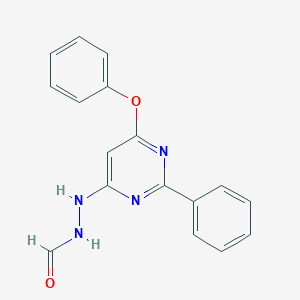

![N'-[6-(3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287743.png)

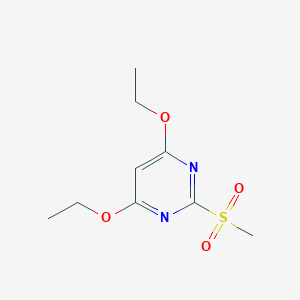

![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)

![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)

![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)